molecular formula C9H6BrClO3 B13535007 3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid

3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid

Cat. No.: B13535007
M. Wt: 277.50 g/mol
InChI Key: GTGATUKMVQEVPR-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid is a halogenated phenylpyruvic acid derivative characterized by a 2-oxopropanoic acid backbone substituted with a 2-bromo-6-chlorophenyl group. Its molecular formula is C₉H₆BrClO₃, with a molecular weight of 277.5 g/mol (calculated from analogous compounds in ).

Key features:

  • Halogen substitution: Bromine and chlorine at the 2- and 6-positions of the phenyl ring enhance steric bulk and influence electronic properties.
  • α-Keto acid functionality: The 2-oxopropanoic acid group contributes to acidity (pKa ~2–3) and reactivity in nucleophilic additions or decarboxylation reactions.

Properties

Molecular Formula

C9H6BrClO3

Molecular Weight

277.50 g/mol

IUPAC Name

3-(2-bromo-6-chlorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrClO3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

GTGATUKMVQEVPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC(=O)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid typically involves the following steps:

    Bromination and Chlorination: The starting material, phenylacetic acid, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 6 positions of the phenyl ring, respectively.

    Formation of the Keto Group: The brominated and chlorinated phenylacetic acid is then subjected to oxidation to introduce the keto group at the 2-position of the propanoic acid chain.

    Final Product Formation: The resulting intermediate is further processed to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination and chlorination reactions, followed by oxidation and purification steps. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and other oxidized derivatives.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms, along with the keto and carboxylic acid groups, allows the compound to form specific interactions with these targets, leading to its observed effects. The exact pathways and molecular targets vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid with analogs differing in substituent positions, halogens, or backbone structure:

Compound Name Substituents/Backbone Molecular Weight (g/mol) Key Properties/Applications
This compound 2-Br, 6-Cl on phenyl; 2-oxopropanoic acid 277.5 Potential kinase inhibitor intermediate
3-(2-Chlorophenyl)-2-oxopropanoic acid 2-Cl on phenyl; 2-oxopropanoic acid 214.6 Intermediate in JNK3 inhibitor synthesis
3-(3-Hydroxyphenyl)-2-oxopropanoic acid 3-OH on phenyl; 2-oxopropanoic acid 196.2 Higher solubility (logP ~1.2); antioxidant potential
3-(3-Bromophenyl)-3-oxopropanoic acid 3-Br on phenyl; 3-oxopropanoic acid 243.1 Altered acidity (pKa ~3.5); less reactive α-carbon
4-(4-Bromophenyl)-4-oxo-but-2-enoic acid 4-Br on phenyl; conjugated enoic acid 257.1 Enhanced conjugation; used in heterocyclic synthesis

Key Observations :

  • Halogen position: Bromine/chlorine at the 2- and 6-positions (target compound) creates steric hindrance, reducing rotational freedom compared to monosubstituted analogs like 3-(2-chlorophenyl)-2-oxopropanoic acid .
  • Hydroxyl vs. halogen substitution: The hydroxyl group in 3-(3-hydroxyphenyl)-2-oxopropanoic acid increases solubility (logP ~1.2 vs. ~2.8 for halogenated analogs) but reduces metabolic stability .
  • Backbone differences: The α-keto group in 2-oxopropanoic acids is more reactive than 3-oxo derivatives, favoring decarboxylation or nucleophilic attacks .

Physicochemical and ADMET Properties

Property This compound 3-(3-Hydroxyphenyl)-2-oxopropanoic acid 3-(3-Bromophenyl)-3-oxopropanoic acid
logP ~2.8 (predicted) 1.2 ~2.5
Water solubility Low Moderate Low
Metabolic stability Moderate (CYP450-mediated dehalogenation) Low (rapid glucuronidation) High (stable halogen substitution)

Notes:

  • The bromo-chloro substitution in the target compound likely increases membrane permeability but reduces aqueous solubility compared to hydroxylated analogs .

Biological Activity

3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a phenyl ring with bromine and chlorine substitutions, a keto group, and a carboxylic acid functional group. Its molecular formula is C9H6BrClO3, with a molecular weight of 277.50 g/mol. This compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.

The presence of halogens in the structure of this compound enhances its reactivity with biological targets. The compound's mechanism of action likely involves interactions with specific enzymes and receptors, leading to pharmacological effects. Ongoing research aims to elucidate these pathways further, enhancing our understanding of its therapeutic applications.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. It has shown effectiveness in inhibiting the proliferation of various cancer cell lines, suggesting that it may induce apoptosis through specific signaling pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

Compound NameMolecular FormulaKey Features
3-(4-Chlorophenyl)-2-oxopropanoic acidC9H7ClO3Lacks bromine; different halogen substitution
3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acidC9H7BrClO3Different halogen positioning
4-Bromo-3-(trifluoromethyl)phenyl ketoneC9H6BrF3OContains trifluoromethyl group instead of chlorine
4-Chloro-3-nitrophenyl acetic acidC9H8ClNO4Contains a nitro group; lacks bromine

The unique combination of bromine and chlorine in this compound contributes to its distinct reactivity profile compared to similar compounds.

Case Studies

  • Anti-inflammatory Effects : In a study involving RAW 264.7 macrophages, treatment with the compound significantly reduced the levels of TNF-α and IL-1β, indicating its potential as an anti-inflammatory agent.
  • Anticancer Efficacy : Another study demonstrated that this compound inhibited cell growth in breast cancer cell lines, leading to increased apoptosis rates compared to untreated controls.

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